molecular formula C16H16I2N4O7 B13092161 (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(2,6-diiodo-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate

(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(2,6-diiodo-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate

Cat. No.: B13092161
M. Wt: 630.13 g/mol
InChI Key: APPPJARIZVNFFO-SDBHATRESA-N
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Description

(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(2,6-diiodo-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate is a purine nucleoside derivative characterized by:

  • Purine Core: A 2,6-diiodo-substituted purine base, where iodine atoms occupy the 2- and 6-positions of the heterocyclic ring.
  • Sugar Moiety: A fully acetylated β-D-ribofuranose sugar, with acetoxy groups at the 2', 3', and 5'-positions and a hydroxymethyl group at the 1'-position.
  • Stereochemistry: The (2R,3R,4R,5R) configuration ensures structural alignment with natural nucleosides, critical for biological interactions.

The diiodo substituents confer unique electronic and steric properties, distinguishing it from analogous chloro- or amino-substituted purines. The acetyl groups enhance lipophilicity, improving membrane permeability but requiring deprotection for biological activity .

Properties

Molecular Formula

C16H16I2N4O7

Molecular Weight

630.13 g/mol

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2,6-diiodopurin-9-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C16H16I2N4O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-5-19-10-13(17)20-16(18)21-14(10)22/h5,9,11-12,15H,4H2,1-3H3/t9-,11-,12-,15-/m1/s1

InChI Key

APPPJARIZVNFFO-SDBHATRESA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(N=C3I)I)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3I)I)OC(=O)C)OC(=O)C

Origin of Product

United States

Biological Activity

The compound (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(2,6-diiodo-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate is a tetrahydrofuran derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H18I2N4O6C_{15}H_{18}I_2N_4O_6, with a molecular weight of approximately 504.14 g/mol. The structure includes a tetrahydrofuran ring substituted with an acetoxymethyl group and a 9H-purine moiety that is diiodinated.

Biological Activity Overview

Research indicates that compounds containing the tetrahydrofuran motif often exhibit significant biological activities, particularly in the realm of anticancer research. The following sections detail specific studies highlighting the biological effects of this compound.

The proposed mechanism involves interaction with specific cellular targets, potentially influencing pathways related to cell proliferation and apoptosis. The tetrahydrofuran ring is known to enhance bioavailability and facilitate cellular uptake due to its lipophilic nature.

Anticancer Activity

Studies have demonstrated that tetrahydrofuran-containing compounds can exhibit selective cytotoxicity against various cancer cell lines:

  • Prostate Cancer Cells : In vitro studies have shown that derivatives similar to this compound are more effective against androgen receptor-positive LNCaP cells compared to receptor-negative PC-3 cells. For instance, one study reported a 12-fold increase in potency against LNCaP cells compared to PC-3 cells due to selective binding to prostate-specific membrane antigen (PSMA) .
  • Mechanistic Insights : The selectivity observed is hypothesized to be mediated by the compound's ability to bind PSMA, leading to enhanced internalization in target cells. Further investigations are required to elucidate whether the active form is indeed the original drug or a metabolite formed post-internalization .

Case Studies and Research Findings

A variety of studies have explored the biological effects of related compounds. Below are summarized findings from selected research articles:

StudyCompoundCell LineEfficacyNotes
1THF Derivative ALNCaP12x more potent than PC-3Selective PSMA binding observed
2THF Derivative BVarious Cancer LinesBroad-spectrum activityPotential for novel anticancer therapies
3THF Derivative CNon-cancerous CellsLow toxicitySuggests therapeutic window for use

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Purine Substituents Sugar Protecting Groups Molecular Weight (g/mol) CAS No.
Target Compound (Diiodo) 2,6-diiodo Triacetylated ~600* Not Provided
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(2,6-dichloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate 2,6-dichloro Triacetylated 453.23 3056-18-6
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate 6-chloro Triacetylated 427.80 5987-73-5
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(2-amino-6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate 2-amino-6-chloro Triacetylated 427.80 16321-99-6

*Estimated based on iodine’s atomic mass (127 g/mol per substituent).

Key Observations :

Substituent Effects: Diiodo vs. Its higher electronegativity may enhance halogen bonding, a critical factor in drug-target binding . Amino vs. Halogen: Amino groups (e.g., in ) introduce hydrogen-bonding capacity, altering solubility and receptor affinity compared to halogenated analogs.

Protecting Groups :

  • All compounds share triacetylated sugars, which improve stability during synthesis but require enzymatic hydrolysis (e.g., esterases) for activation in biological systems .

Notes :

  • Acetylation Efficiency : Yields for acetylation steps range from 31% () to 67% (), influenced by steric hindrance and reaction optimization.

Table 3: Property Comparison

Property Diiodo Compound 2,6-Dichloro Analog 6-Chloro Analog
Solubility Low (high MW, lipophilic) Moderate Moderate
Stability Light-sensitive (I₂ labile) Stable Stable
Biological Activity Potential adenosine agonist* A1 receptor agonist Antiviral/prodrug

*Inferred from structural similarity to adenosine receptor-targeting compounds ().

Key Insights :

  • Solubility : The diiodo compound’s higher molecular weight and lipophilicity may reduce aqueous solubility, necessitating formulation adjustments (e.g., co-solvents).
  • Stability : Iodine’s susceptibility to photodecomposition warrants dark storage, as seen in related compounds ().
  • Activity: Dichloro and chloro analogs exhibit adenosine receptor agonism or antiviral effects, suggesting the diiodo compound may share similar targets with modified potency due to iodine’s electronic effects.

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